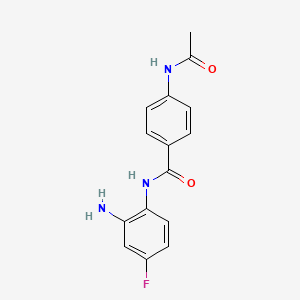

N,N-Diethyl-3-(4-(4-fluoro-2-(trifluoromethyl)benzoyl)piperazin-1-yl)-4-methoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

BT13 is a novel potent and selective GDNF receptor RET agonist, activating intracellular signaling cascades in dopamine neurons and stimulating the release of dopamine.

Applications De Recherche Scientifique

Piperidine derivatives, including those similar to N,N-Diethyl-3-(4-(4-fluoro-2-(trifluoromethyl)benzoyl)piperazin-1-yl)-4-methoxybenzenesulfonamide, show potential as corrosion inhibitors for iron. Quantum chemical calculations and molecular dynamics simulations have been used to investigate their adsorption and inhibition properties (Kaya et al., 2016).

Mannich bases with piperazine structures demonstrate cytotoxic/anticancer and carbonic anhydrase inhibitory effects. These compounds, including those structurally related to the compound , have been evaluated for their potential in cancer treatment (Gul et al., 2019).

Piperazine-based radiotracers are being developed for noninvasive assessment of stearoyl-CoA desaturase-1 (SCD-1), a target associated with poor survival in cancer patients. These radiotracers, similar in structure to N,N-Diethyl-3-(4-(4-fluoro-2-(trifluoromethyl)benzoyl)piperazin-1-yl)-4-methoxybenzenesulfonamide, could be useful in cancer imaging (Silvers et al., 2016).

Aminothiazole-paeonol derivatives, similar to the compound , have shown high anticancer potential, particularly against human gastric and colorectal adenocarcinoma cells. These compounds might be promising for developing new anticancer agents (Tsai et al., 2016).

Fluoroquinolone derivatives with piperazine structures have been synthesized and shown effective inhibition against bacterial pathogens. These derivatives, related to N,N-Diethyl-3-(4-(4-fluoro-2-(trifluoromethyl)benzoyl)piperazin-1-yl)-4-methoxybenzenesulfonamide, are potentially useful in addressing drug-resistant bacterial infections (Chen et al., 2013).

Indole-based derivatives, including piperazine compounds, have been explored as inhibitors of HIV-1 attachment. These findings suggest potential applications in developing antiviral drugs (Wang et al., 2009).

Mécanisme D'action

Target of Action

BT-13 is a potent and selective agonist of the glial cell line-derived neurotrophic factor (GDNF) receptor RET . This receptor plays a crucial role in the survival and differentiation of certain types of neurons.

Mode of Action

BT-13 interacts with the RET receptor independently of GFLs (GDNF family ligands). This interaction promotes the growth of neurites from sensory neurons . The specific mechanism of this interaction and the resulting changes are still under investigation.

Biochemical Pathways

The primary biochemical pathway affected by BT-13 involves the GDNF family of ligands and their associated RET receptor. GDNF ligands are known to regulate a variety of biological processes including cell survival, neurite outgrowth, and neuron differentiation . The exact downstream effects of BT-13’s interaction with the RET receptor are still being studied.

Result of Action

BT-13 has been shown to promote neurite growth from sensory neurons in vitro. It also attenuates experimental neuropathy in rats . These results suggest that BT-13 may have potential therapeutic applications in the treatment of certain neurological conditions.

Propriétés

IUPAC Name |

N,N-diethyl-3-[4-[4-fluoro-2-(trifluoromethyl)benzoyl]piperazin-1-yl]-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27F4N3O4S/c1-4-30(5-2)35(32,33)17-7-9-21(34-3)20(15-17)28-10-12-29(13-11-28)22(31)18-8-6-16(24)14-19(18)23(25,26)27/h6-9,14-15H,4-5,10-13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTDJOGZANHPKMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27F4N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Diethyl-3-(4-(4-fluoro-2-(trifluoromethyl)benzoyl)piperazin-1-yl)-4-methoxybenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(9R)-9-(5-bromofuran-2-yl)-12,14-dimethyl-13,15-dioxo-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),3,5,10,16-pentaene-4-carboxylic acid](/img/structure/B606330.png)

![N~2~-[7-(3,4-Dimethoxyphenyl)quinoxalin-2-Yl]-N-Methylglycinamide](/img/structure/B606332.png)

![6-Amino-1,3-dimethyl-4-(4-(trifluoromethyl)phenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B606333.png)

![5-[[5-Bromo-2-[(2-bromophenyl)methoxy]phenyl]methylene]-2-thioxo-4-thiazolidinone](/img/structure/B606334.png)

![[(3aR,4R,9bR)-8-(2-fluorophenyl)-1-(4-methylphenyl)sulfonyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-4-yl]methanol](/img/structure/B606342.png)